molecular formula C10H10N4O B7836036 2-hydrazinyl-6-phenyl-1H-pyrimidin-4-one

2-hydrazinyl-6-phenyl-1H-pyrimidin-4-one

Cat. No.: B7836036
M. Wt: 202.21 g/mol
InChI Key: GOXIBEGWUVQEFI-UHFFFAOYSA-N
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Description

2-Hydrazinyl-6-phenyl-1H-pyrimidin-4-one is a pyrimidinone derivative characterized by a hydrazinyl (-NH-NH₂) substituent at position 2 and a phenyl group at position 6 of the heterocyclic ring. Pyrimidinones are a class of nitrogen-containing heterocycles with broad applications in medicinal chemistry, particularly as scaffolds for antimicrobial, anticancer, and antiviral agents . The hydrazinyl moiety enhances reactivity, enabling the compound to participate in condensation reactions with aldehydes or ketones to form hydrazone derivatives, which are pivotal in drug design .

Properties

IUPAC Name

2-hydrazinyl-6-phenyl-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O/c11-14-10-12-8(6-9(15)13-10)7-4-2-1-3-5-7/h1-6H,11H2,(H2,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOXIBEGWUVQEFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)N=C(N2)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=CC(=O)N=C(N2)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

A key distinction between 2-hydrazinyl-6-phenyl-1H-pyrimidin-4-one and its analogs lies in the substituents at positions 2 and 5. The phenyl group at position 6 introduces steric bulk and aromatic π-π interactions, which are absent in methyl- or dimethyl-substituted derivatives. For example:

Compound Name Position 2 Substituent Position 6 Substituent Key Properties Reference
2-Hydrazinyl-6-methylpyrimidin-4(3H)-one Hydrazinyl (-NH-NH₂) Methyl (-CH₃) Planar pyrimidine ring; used in hydrazone synthesis for antimicrobial agents
2-Hydrazino-4,6-dimethylpyrimidine Hydrazino (-NH₂) Dimethyl (-CH₃)₂ Reacts with diketones to form bipyrazol derivatives; moderate bioactivity
1-Amino-5-(4-methylbenzoyl)-4-(4-methylphenyl)pyrimidin-2(1H)-one Amino (-NH₂) 4-Methylphenyl Non-planar conformation; C–N bond lengths indicate conjugation (1.322–1.408 Å)

The phenyl group in the target compound likely increases hydrophobicity and may enhance binding to aromatic protein residues compared to methyl or dimethyl analogs. However, steric hindrance could reduce solubility, a trade-off critical in pharmacokinetics .

Physicochemical Properties

  • Hydrogen Bonding: The hydrazinyl group acts as both donor and acceptor, facilitating crystal packing via N–H···O interactions, as observed in 1-amino-5-(4-methylbenzoyl)-4-(4-methylphenyl)pyrimidin-2(1H)-one .
  • Thermal Stability: Methyl and phenyl substituents increase melting points compared to unsubstituted pyrimidinones, though phenyl derivatives may exhibit lower solubility .

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